Iloperidone

Catalog No.
S530473
CAS No.
133454-47-4
M.F
C24H27FN2O4
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iloperidone

CAS Number

133454-47-4

Product Name

Iloperidone

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

Molecular Formula

C24H27FN2O4

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3

InChI Key

XMXHEBAFVSFQEX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC

Solubility

Insoluble
Practically insoluble in water
Very slightly soluble in 0.1 N HCl; freely soluble in chloroform, ethanol, methanol, acetonitrile

Synonyms

Iloperidone, Fanapt, HP-873, iloperidone, Zomaril

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC

Description

The exact mass of the compound Iloperidone is 426.1955 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublepractically insoluble in watervery slightly soluble in 0.1 n hcl; freely soluble in chloroform, ethanol, methanol, acetonitrile. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Dopamine D2 Receptor Antagonism

    One line of research focuses on Iloperidone's interaction with dopamine D2 receptors in the brain. Schizophrenia is thought to involve abnormal dopamine activity, and Iloperidone, like other antipsychotics, works by blocking these receptors. Studies using Positron Emission Tomography (PET) scans have shown that Iloperidone occupancy of D2 receptors correlates with its effectiveness in reducing psychotic symptoms [].

  • Glutamate Modulation

    Another area of research explores Iloperidone's potential effects on the glutamate system. Glutamate is another important neurotransmitter in the brain, and some theories suggest that its dysfunction contributes to schizophrenia. Studies in animal models have shown that Iloperidone may modulate glutamate activity, potentially offering additional benefits beyond dopamine antagonism [].

  • Cognitive Function

    Schizophrenia can also affect cognitive function, such as memory and attention. Researchers are investigating whether Iloperidone may improve these cognitive deficits. While results from some studies have been promising [], others haven't shown a significant impact []. More research is needed to determine Iloperidone's potential role in cognitive enhancement for schizophrenia patients.

Iloperidone is chemically described as 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, with the molecular formula C24H27FN2O4. It is marketed under brand names such as Fanapt and Zomaril. The compound has a high bioavailability of approximately 96% when taken orally and is known for its extensive protein binding (around 97%) .

Iloperidone's mechanism of action is not fully understood, but it is believed to work by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the central nervous system []. This helps to regulate neurotransmitter activity and improve the positive and negative symptoms of schizophrenia and bipolar disorder.

Iloperidone undergoes significant metabolic transformations in the liver, primarily via the cytochrome P450 enzyme system. The main pathways include:

  • Carbonyl Reduction: This produces an active metabolite known as P88.
  • Hydroxylation: Mediated by CYP2D6, leading to another active metabolite, P95.
  • O-Demethylation: Facilitated by CYP3A4, also producing P89 .

The elimination half-lives for iloperidone and its metabolites vary based on the metabolic profile of the individual, ranging from 18 to 33 hours .

Iloperidone functions primarily as a dopamine D2 and serotonin 5-HT2A receptor antagonist. This dual action helps balance neurotransmitter levels associated with psychotic symptoms. It exhibits high affinity for several receptors:

  • Serotonin 5-HT2A: Acts as an inverse agonist (Ki value of 5.6 nM).
  • Dopamine D2: Affinity with a Ki value of 6.3 nM.
  • Other receptors include noradrenaline α1 and dopamine D3 .

Clinical studies indicate that iloperidone is effective in alleviating symptoms of schizophrenia, comparable to other atypical antipsychotics like risperidone and ziprasidone .

The synthesis of iloperidone involves several steps, typically starting from simpler organic compounds through processes such as:

  • Formation of the benzisoxazole ring.
  • Introduction of the piperidine moiety.
  • Coupling reactions to attach various functional groups leading to the final compound.

These methods leverage standard organic synthesis techniques including nucleophilic substitutions and cyclization reactions .

Iloperidone is primarily indicated for:

  • Schizophrenia: It has been shown to reduce both positive and negative symptoms associated with this disorder.
  • Bipolar Disorder: Specifically for manic or mixed episodes in adults .

Additionally, ongoing research explores its potential use in other psychiatric conditions due to its unique receptor profile.

Iloperidone can interact with various drugs, particularly those affecting the central nervous system. Notably:

  • Concomitant use with other CNS agents or alcohol may enhance sedative effects.
  • It may also interact with medications that influence CYP2D6 or CYP3A4 enzymes, leading to altered metabolism and potential toxicity .

Adverse effects include dizziness, weight gain, and metabolic changes, although it has a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics .

Iloperidone shares similarities with several other atypical antipsychotics. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaMechanism of ActionUnique Features
IloperidoneC24H27FN2O4D2 and 5-HT2A antagonistFewer extrapyramidal side effects
RisperidoneC23H27FN4O2D2 and 5-HT2A antagonistHigher risk of metabolic syndrome
LurasidoneC24H25N3OD2 and 5-HT7 antagonistLower weight gain compared to others
ZiprasidoneC21H21N5O2SD2 and 5-HT2A antagonistRequires food for optimal absorption
PaliperidoneC19H21N3O4SD2 and 5-HT2A antagonistActive metabolite of risperidone

Iloperidone's unique profile includes a lower risk of metabolic side effects while still effectively managing psychotic symptoms, making it a valuable option in psychiatric treatment .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

White to off-white finely crystalline powder
Crystals from ethanol

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Exact Mass

426.19548551 g/mol

Monoisotopic Mass

426.19548551 g/mol

Heavy Atom Count

31

LogP

log Kow = 4.43 (est)

Decomposition

Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Appearance

Solid powder

Melting Point

118-120 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VPO7KJ050N

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H300 (90.48%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Iloperidone is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Treatment of acute schizophrenia.
FDA Label
Treatment of schizophrenia

Livertox Summary

Iloperidone is a second generation (atypical) antipsychotic agent that is used for treatment of schizophrenia. Iloperidone is associated with a low rate of serum aminotransferase elevations during therapy and has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

An atypical, negative symptom antipsychotic agent.
Fanapt tablets are indicated for the treatment of adults with schizophrenia. /Included in US product label/

Pharmacology

Iloperidone shows high affinity and maximal receptor occupancy for dopamine D2 receptors in the caudate nucleus and putamen of the brains of schizophrenic patients. The improvement in cognition is attributed to iloperidone's high affinity for α adrenergic receptors. Iloperidone also binds with high affinity to serotonin 5-HT2a and dopamine 3 receptors. Iloperidone binds with moderate affinity to dopamine D4, serotonin 5-HT6 and 5-HT7, and norepinephrine NEα1 receptors. Furthermore, iloperidone binds with weak affinity to serotonin 5-HT1A, dopamine D1, and histamine H1 receptors.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N05AX14
N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AX - Other antipsychotics
N05AX14 - Iloperidone

Mechanism of Action

Iloperidone is a dopamine D2 and 5-HT2A receptor antagonist and acts as a neuroleptic agent.
Iloperidone is a piperidinyl-benzisoxazole derivative structurally related to risperidone; the drug has been referred to as an atypical or second-generation antipsychotic agent. Although the exact mechanism of action of iloperidone and other antipsychotic agents in schizophrenia is unknown, it has been suggested that the efficacy of iloperidone is mediated through a combination of antagonist activity at central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine (5-HT2)) receptors.
Fanapt exhibits high (nM) affinity binding to serotonin 5-HT2A dopamine D2 and D3 receptors, and norepinephrine NEalpha1 receptors (Ki values of 5.6, 6.3, 7.1, and 0.36 nM, respectively). FANAPT has moderate affinity for dopamine D4, and serotonin 5-HT6 and 5-HT7 receptors (Ki values of 25, 43, and 22, nM respectively), and low affinity for the serotonin 5-HT1A, dopamine D1, and histamine H1 receptors (Ki values of 168, 216 and 437 nM, respectively). Fanapt has no appreciable affinity (Ki >1000 nM) for cholinergic muscarinic receptors. Fanapt functions as an antagonist at the dopamine D2, D3, serotonin 5-HT1A and norepinephrine alpha1/alpha2C receptors. The affinity of the FANAPT metabolite P88 is generally equal or less than that of the parent compound. In contrast, the metabolite P95 only shows affinity for 5-HT2A (Ki value of 3.91) and the NEalpha1A, NEalpha1B, NEalpha1D, and NEalpha2C receptors (Ki values of 4.7, 2.7, 8.8, and 4.7 nM respectively).
Iloperidone has demonstrated an interesting monoamine receptor profile in radioligand binding studies, with nanomolar affinity for certain noradrenaline, dopamine, and serotonin receptors. In this study, the agonist/antagonist activity of iloperidone was determined in cell lines expressing recombinant human D(2A), D(3), alpha(2C), 5-HT(1A), or 5-HT(6) receptors. With the exception of 5-HT(6) receptors, these receptors are negatively coupled to cyclase. Thus, after stimulation with forskolin, the agonists dopamine (at D(2A) and D(3)), noradrenaline (at alpha(2C)), or 8-OH-DPAT (at 5-HT(1A)) induced a reduction in cAMP accumulation. Conversely, activation of the 5-HT(6) receptor by 5-HT led to an increase in cAMP accumulation. Iloperidone alone was devoid of significant agonist activity but inhibited the agonist response in all 5 cell lines in a surmountable and concentration-dependent fashion. Iloperidone was most potent at D(3) receptors (pK(B) 8.59 + or - 0.20; n = 6), followed by alpha(2C) (pK(B) 7.83 + or - 0.06; n = 15), 5-HT(1A) (pK(B) 7.69 + or - 0.18; n = 10), D(2A) (pK(B) 7.53 + or - 0.04; n = 11) and 5-HT(6) (pK(B) 7.11 + or - 0.08; n = 11) receptors.
Iloperidone ... demonstrated a potent antipsychotic profile in several in vitro and in vivo animal models. Iloperidone displaced ligand binding at D2 dopamine receptors (IC50 = 0.11 uM) and displayed a high affinity for serotonin (5-HT2) receptors (IC50 = 0.011 uM) and alpha-1 receptors (IC50 = 0.00037 uM). ...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

8.1X10-11 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

133454-47-4

Absorption Distribution and Excretion

Well absorbed from the GI tract and Cmax is reached within 2-4 hours. Steady-state concentration is achieved in 3-4 days post-administration of iloperidone. Relative bioavailability of the tablet formulation compared to oral solution is 96%. Accumulation occurs in a predictable fashion.
Renal (in which <1% of iloperidone is excreted unchanged).
Apparent Vd = 1340-2800 L
Apparent clearance (clearance/bioavilability) = 47-102 L/h.
Iloperidone has an apparent clearance (clearance/bioavailability) of 47 to 102 L/hr, with an apparent volume of distribution of 1340 to 2800 L. At therapeutic concentrations, the unbound fraction of iloperidone in plasma is approximately 3% and of each metabolite (P88 and P95) it is approximately 8%.
The majority of radiolabeled iloperidone was recovered in the urine (mean 58.2% and 45.1% in extensive and poor metabolizers of CYP2D6, respectively), with feces accounting for 19.9% (extensive metabolizers) and 22.1% (poor metabolizers) of the radiolabeled dose.
Iloperidone is well absorbed after administration of the tablet with peak plasma concentrations occurring within 2 to 4 hours; while the relative bioavailability of the tablet formulation compared to oral solution is 96%. Administration of iloperidone with a standard high-fat meal did not significantly affect the Cmax or AUC of iloperidone, P88, or P95, but delayed Tmax by 1 hour for iloperidone, 2 hours for P88 and 6 hours for P95. Fanapt can be administered without regard to meals.
... The P88 metabolite penetrates the CNS and is thought to contribute to the drug's antipsychotic activity whereas the P95 metabolite does not readily penetrate the CNS ... .

Metabolism Metabolites

Iloperidone is hepatically metabolized by cytochrome enzymes which mediates O-dealkylation (CYP3A4), hydroxylation (CYP2D6), and decarboxylation/reduction processes. Metabolites formed are P89, P95, and P88. The minor metabolite is P89, whereas P95 and P88 are the major ones. The affinity of the iloperidone metabolite P88 is generally equal or less than that of the parent compound. In contrast, the metabolite P95 only shows affinity for 5-HT2A (Ki value of 3.91) and the NEα1A, NEα1B, NEα1D, and NEα2C receptors (Ki values of 4.7, 2.7, 8.8 and 4.7 nM respectively).
Iloperidone is primarily metabolized by carbonyl reduction, cytochrome P-450 (CYP) isoenzyme 2D6-mediated hydroxylation, and CYP3A4-mediated O-demethylation; the drug's two principal metabolites, P88 and P95, undergo further oxidation and/or conjugation with glucuronic acid. The P88 metabolite penetrates the CNS and is thought to contribute to the drug's antipsychotic activity whereas the P95 metabolite does not readily penetrate the CNS and primarily contributes to the adverse effect profile of the drug.
Iloperidone is metabolized primarily by 3 biotransformation pathways: carbonyl reduction, hydroxylation (mediated by CYP2D6) and O-demethylation (mediated by CYP3A4). There are 2 predominant iloperidone metabolites, P95 and P88. The iloperidone metabolite P95 represents 47.9% of the AUC of iloperidone and its metabolites in plasma at steady-state for extensive metabolizers (EM) and 25% for poor metabolizers (PM). The active metabolite P88 accounts for 19.5% and 34.0% of total plasma exposure in EM and PM, respectively. Approximately 7% to 10% of Caucasians and 3% to 8% of black/African Americans lack the capacity to metabolize CYP2D6 substrates and are classified as poor metabolizers (PM), whereas the rest are intermediate, extensive or ultrarapid metabolizers. Co-administration of Fanapt with known strong inhibitors of CYP2D6 like fluoxetine results in a 2.3-fold increase in iloperidone plasma exposure, and therefore one-half of the Fanapt dose should be administered. Similarly, PMs of CYP2D6 have higher exposure to iloperidone compared with EMs and PMs should have their dose reduced by one-half.
Iloperidone has known human metabolites that include 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-2-hydroxyethanone, 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-a-methylbenzene methanol, and 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]- propoxy]-3-hydroxyphenyl]ethanone.

Wikipedia

Iloperidone
EDDHA

Drug Warnings

/BOXED WARNING/ WARNING: INCREASED MORTALITY IN ELDERLY PATIENTS WITH DEMENTIA-RELATED PSYCHOSIS. Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Analysis of seventeen placebo-controlled trials (modal duration 10 weeks), largely in patients taking atypical antipsychotic drugs, revealed a risk of death in the drug-treated patients of between 1.6 to 1.7 times the risk of death in placebo-treated patients. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5%, compared to a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotic drugs, treatment with conventional antipsychotic drugs may increase mortality. The extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients is not clear. Fanapt is not approved for the treatment of patients with dementia-related psychosis.
Geriatric patients with dementia-related psychosis treated with iloperidone are at an increased risk of death compared with those receiving placebo. In addition, an increased incidence of adverse cerebrovascular events (cerebrovascular accidents and transient ischemic attacks), including fatalities, has been observed in geriatric patients with dementia-related psychosis treated with certain atypical antipsychotic agents (aripiprazole, olanzapine, risperidone) in placebo-controlled studies. The manufacturer states that the safety and efficacy of iloperidone in the treatment of psychosis associated with Alzheimer's disease have not been established and that the drug is not approved for the treatment of patients with dementia-related psychosis. If a clinician decides to treat such patients with iloperidone, the manufacturer recommends that vigilance be exercised.
An increased incidence of adverse cerebrovascular events (cerebrovascular accidents and transient ischemic attacks), including fatalities, has been observed in geriatric patients with dementia-related psychosis treated with certain atypical antipsychotic agents (aripiprazole, olanzapine, risperidone) in placebo-controlled studies. The manufacturer states that iloperidone is not approved for the treatment of patients with dementia-related psychosis.
A potentially fatal symptom complex sometimes referred to as Neuroleptic Malignant Syndrome (NMS) has been reported in association with administration of antipsychotic drugs, including Fanapt. Clinical manifestations include hyperpyrexia, muscle rigidity, altered mental status (including catatonic signs) and evidence of autonomic instability (irregular pulse or blood pressure, tachycardia, diaphoresis, and cardiac dysrhythmia). Additional signs may include elevated creatine phosphokinase, myoglobinuria (rhabdomyolysis), and acute renal failure.
For more Drug Warnings (Complete) data for Iloperidone (28 total), please visit the HSDB record page.

Biological Half Life

The observed mean elimination half-lives for iloperidone, P88 and P95 in CYP2D6 extensive metabolizers (EM) are 18, 26 and 23 hours, respectively, and in poor metabolizers (PM) are 33, 37 and 31 hours, respectively.
The mean elimination half-lives of iloperidone, P88, and P95 are 18, 26, and 23 hours, respectively, in extensive metabolizers of CYP2D6 and 33, 37, and 31 hours, respectively, in poor metabolizers of CYP2D6.

Use Classification

Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. T. Strupczewski et al., European Patent Office patent 402644; eidem, United States of America patent 5364866 (1990, 1994 both to Hoechst-Roussel).

Clinical Laboratory Methods

HPLC determination in plasma.
A sensitive and rapid isotope dilution LC-MS/MS method has been developed for the simultaneous determination of iloperidone and its two major metabolites in human plasma. The analytes and their deuterated analogs as internal standards were quantitatively extracted from 100-uL human plasma by SPE. The method was validated over the concentration range of 0.01-6 ng/ml for all the analytes. Baseline separation of analytes was possible within 3 min on ACE 5 C8 column. The accuracy and precision (%CV) of the method varied from 96.2 to 105%, and 1.17 to 4.75%, respectively. The extraction recovery was >84%, while the internal standard-normalized matrix factors ranged from 0.97-1.03 for all three analytes. ...

Storage Conditions

Store Fanapt tablets at controlled room temperature, 25 °C (77 °F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F).

Interactions

Because disruption of body temperature regulation is possible, iloperidone should be used with caution in patients concurrently receiving drugs with anticholinergic activity.
Because of additive effects on QT-interval prolongation, concomitant use of iloperidone with other drugs known to prolong the corrected QT (QTc) interval, including class IA antiarrhythmics (e.g., quinidine, procainamide), class III antiarrhythmics (e.g., amiodarone, sotalol), some antipsychotic agents (e.g., chlorpromazine, thioridazine, haloperidol, asenapine, olanzapine, paliperidone, pimozide, quetiapine, ziprasidone), some anti-infective agents (e.g., gatifloxacin, moxifloxacin), and other drugs (e.g., levomethadyl acetate (no longer commercially available in the US), methadone, pentamidine, tetrabenazine), should be avoided.
Concomitant use of iloperidone with other CNS agents or alcohol may produce additive CNS effects. Caution is advised when iloperidone and other CNS agents are used concomitantly; use of alcohol during iloperidone therapy should be avoided.
Because of its alpha1-adrenergic blocking activity and potential to cause orthostatic hypotension and syncope, the manufacturer recommends that iloperidone be used with caution in patients receiving antihypertensive agents and other drugs that can cause hypotension; monitoring of orthostatic vital signs should be considered in such patients.
For more Interactions (Complete) data for Iloperidone (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable if stored as directed; avoid strong oxidizing agents.

Dates

Modify: 2023-08-15
1: Dargani NV, Malhotra AK. Safety profile of iloperidone in the treatment of schizophrenia. Expert Opin Drug Saf. 2014 Feb;13(2):241-6. doi: 10.1517/14740338.2014.854770. Epub 2013 Nov 11. Review. PubMed PMID: 24206391.
2: Rado JT, Janicak PG. Long-term efficacy and safety of iloperidone: an update. Neuropsychiatr Dis Treat. 2014 Feb 26;10:409-15. doi: 10.2147/NDT.S37824. eCollection 2014. Review. PubMed PMID: 24600226; PubMed Central PMCID: PMC3942304.
3: Wang SM, Han C, Lee SJ, Patkar AA, Masand PS, Pae CU. Asenapine, blonanserin, iloperidone, lurasidone, and sertindole: distinctive clinical characteristics of 5 novel atypical antipsychotics. Clin Neuropharmacol. 2013 Nov-Dec;36(6):223-38. doi: 10.1097/WNF.0b013e3182aa38c4. Review. PubMed PMID: 24201235.
4: Bobo WV. Asenapine, iloperidone and lurasidone: critical appraisal of the most recently approved pharmacotherapies for schizophrenia in adults. Expert Rev Clin Pharmacol. 2013 Jan;6(1):61-91. doi: 10.1586/ecp.12.70. Review. PubMed PMID: 23272794.
5: Tarazi FI, Stahl SM. Iloperidone, asenapine and lurasidone: a primer on their current status. Expert Opin Pharmacother. 2012 Sep;13(13):1911-22. doi: 10.1517/14656566.2012.712114. Epub 2012 Jul 31. Review. PubMed PMID: 22849428.
6: De Hert M, Yu W, Detraux J, Sweers K, van Winkel R, Correll CU. Body weight and metabolic adverse effects of asenapine, iloperidone, lurasidone and paliperidone in the treatment of schizophrenia and bipolar disorder: a systematic review and exploratory meta-analysis. CNS Drugs. 2012 Sep 1;26(9):733-59. doi: 10.2165/11634500-000000000-00000. Review. PubMed PMID: 22900950.
7: Weiden PJ. Iloperidone for the treatment of schizophrenia: an updated clinical review. Clin Schizophr Relat Psychoses. 2012 Apr;6(1):34-44. doi: 10.3371/CSRP.6.1.5. Review. PubMed PMID: 22453868.
8: Crabtree BL, Montgomery J. Iloperidone for the management of adults with schizophrenia. Clin Ther. 2011 Mar;33(3):330-45. doi: 10.1016/j.clinthera.2011.03.006. Review. PubMed PMID: 21600386.
9: Citrome L. Iloperidone, asenapine, and lurasidone: a brief overview of 3 new second-generation antipsychotics. Postgrad Med. 2011 Mar;123(2):153-62. doi: 10.3810/pgm.2011.03.2273. Review. PubMed PMID: 21474903.
10: Arif SA, Mitchell MM. Iloperidone: A new drug for the treatment of schizophrenia. Am J Health Syst Pharm. 2011 Feb 15;68(4):301-8. doi: 10.2146/ajhp100079. Review. PubMed PMID: 21289324.
11: Citrome L. Iloperidone: a clinical overview. J Clin Psychiatry. 2011;72 Suppl 1:19-23. doi: 10.4088/JCP.10075su1.04. Review. PubMed PMID: 22217439.
12: Citrome L. Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion. Expert Opin Drug Metab Toxicol. 2010 Dec;6(12):1551-64. doi: 10.1517/17425255.2010.531259. Epub 2010 Nov 1. Review. PubMed PMID: 21034370.
13: Bishop JR, Bishop DL. Iloperidone for the treatment of schizophrenia. Drugs Today (Barc). 2010 Aug;46(8):567-79. doi: 10.1358/dot.2010.46.8.1509989. Review. PubMed PMID: 20830317.
14: Rado J, Janicak PG. Iloperidone for schizophrenia. Expert Opin Pharmacother. 2010 Aug;11(12):2087-93. doi: 10.1517/14656566.2010.502889. Review. PubMed PMID: 20586713.
15: Marino J, Caballero J. Iloperidone for the treatment of schizophrenia. Ann Pharmacother. 2010 May;44(5):863-70. doi: 10.1345/aph.1M603. Epub 2010 Apr 13. Review. PubMed PMID: 20388862.
16: Caccia S, Pasina L, Nobili A. New atypical antipsychotics for schizophrenia: iloperidone. Drug Des Devel Ther. 2010 Feb 18;4:33-48. Review. PubMed PMID: 20368905; PubMed Central PMCID: PMC2846148.
17: Cutler AJ. Iloperidone: a new option for the treatment of schizophrenia. Expert Rev Neurother. 2009 Dec;9(12):1727-41. doi: 10.1002/pmic.200800563. Review. PubMed PMID: 19951132.
18: Scott LJ. Iloperidone: in schizophrenia. CNS Drugs. 2009 Oct;23(10):867-80. doi: 10.2165/10489070-000000000-00000. Review. PubMed PMID: 19739696.
19: Citrome L. Iloperidone for schizophrenia: a review of the efficacy and safety profile for this newly commercialised second-generation antipsychotic. Int J Clin Pract. 2009 Aug;63(8):1237-48. doi: 10.1111/j.1742-1241.2009.02142.x. Review. PubMed PMID: 19624791.
20: Jain KK. An assessment of iloperidone for the treatment of schizophrenia. Expert Opin Investig Drugs. 2000 Dec;9(12):2935-43. Review. PubMed PMID: 11093363.

Explore Compound Types